molecular formula C25H16F4O2Sn B12628271 Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-49-2

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane

Katalognummer: B12628271
CAS-Nummer: 921770-49-2
Molekulargewicht: 543.1 g/mol
InChI-Schlüssel: BPCJBEDMRRNMTM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound characterized by the presence of a triphenylstannyl group bonded to a 2,3,4,5-tetrafluorobenzoyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Pyridine, triethylamine

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .

Wissenschaftliche Forschungsanwendungen

Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of its organotin and fluorinated benzoyl components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

921770-49-2

Molekularformel

C25H16F4O2Sn

Molekulargewicht

543.1 g/mol

IUPAC-Name

triphenylstannyl 2,3,4,5-tetrafluorobenzoate

InChI

InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1

InChI-Schlüssel

BPCJBEDMRRNMTM-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.